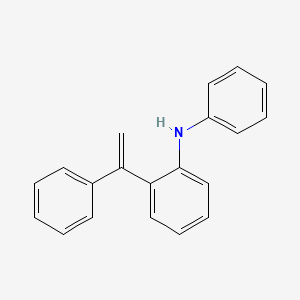
N-Phenyl-2-(1-phenylethenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-2-(1-phenylethenyl)aniline is an organic compound with the molecular formula C20H17N It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a phenyl group, and the hydrogen atom on the carbon adjacent to the nitrogen is replaced by a 1-phenylethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(1-phenylethenyl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with styrene in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and can be catalyzed by transition metals like palladium or nickel .
Another method involves the use of Grignard reagents. In this approach, phenylmagnesium bromide reacts with N-phenyl-2-bromoaniline to form the desired product. This reaction requires an inert atmosphere and is usually carried out at low temperatures to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-2-(1-phenylethenyl)aniline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
N-Phenyl-2-(1-phenylethenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of N-Phenyl-2-(1-phenylethenyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylethynylaniline: Similar structure but with an ethynyl group instead of an ethenyl group.
N-Phenyl-2-naphthylamine: Contains a naphthyl group instead of a phenylethenyl group.
Uniqueness
N-Phenyl-2-(1-phenylethenyl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
918163-07-2 |
|---|---|
Fórmula molecular |
C20H17N |
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
N-phenyl-2-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C20H17N/c1-16(17-10-4-2-5-11-17)19-14-8-9-15-20(19)21-18-12-6-3-7-13-18/h2-15,21H,1H2 |
Clave InChI |
MBOLJWJOMXLNFF-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1)C2=CC=CC=C2NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


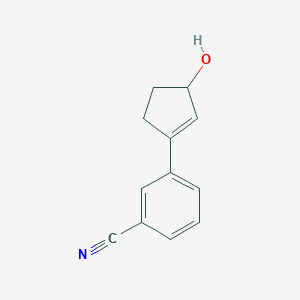
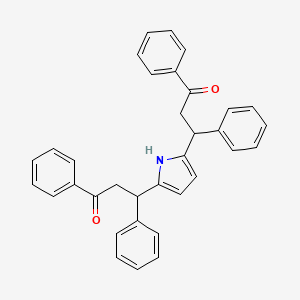

![4-[6-(4-Methylpiperazin-1-yl)pyridin-2-yl]benzoic acid;hydrochloride](/img/structure/B14181844.png)
![4-Methyl-N-[(1S)-1-phenylhept-2-en-1-yl]benzene-1-sulfonamide](/img/structure/B14181852.png)
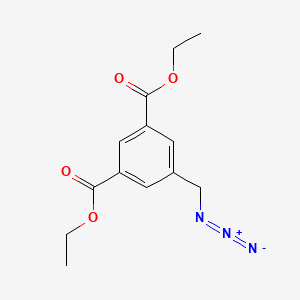
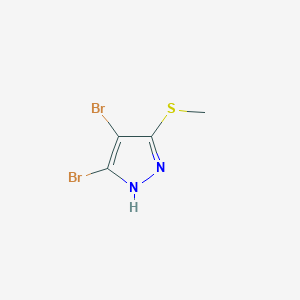
![Acetic acid;[2,3,5,6-tetrafluoro-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14181857.png)
![3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14181858.png)
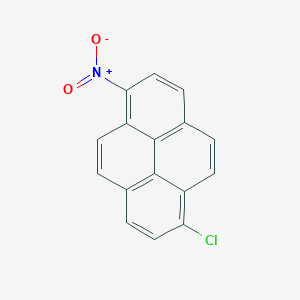

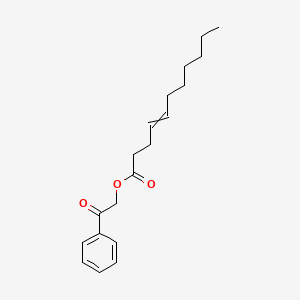
![Benzene, 1,1'-[3-(phenylethenylidene)-1,5-pentanediyl]bis-](/img/structure/B14181885.png)
![3-Methoxy-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14181897.png)
